Flavianic acid

Description

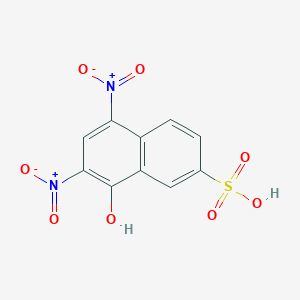

Flavianic acid (C₁₀H₆N₂O₈S, molecular weight 314.228 g/mol, CAS 483-84-1) is a nitroaromatic sulfonic acid dye characterized by its 8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid structure . Initially utilized as a precipitating agent for basic amino acids like histidine and arginine in protein purification, it has since been extensively studied for its unique binding properties with enzymes such as trypsin under acidic conditions (pH 3.0) . Its thermodynamic and kinetic binding behavior, including entropy-driven interactions and ligand-induced protein transconformation, distinguishes it from other sulfonic acid dyes . Industrially, this compound is valued for its selective precipitation of metal ions like zirconium and lead in acidic solutions, with sensitivity up to 0.1 μg/mL for zirconium .

Propriétés

IUPAC Name |

8-hydroxy-5,7-dinitronaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O8S/c13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17/h1-4,13H,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQJEPASRCXVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

549-34-8 (di-potassium salt), 55482-31-0 (barium salt[1:1]), 68698-86-2 (aluminum salt[3:2]), 846-70-8 (di-hydrochloride salt) | |

| Record name | Flavianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4025167 | |

| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Flavianic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

483-84-1 | |

| Record name | Flavianic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavianic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 8-hydroxy-5,7-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Hydroxy-5,7-dinitro-2-naphthalenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVIANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I7KXL5KL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

pH and Solvent Effects

The efficacy of this compound depends on pH and solvent composition. In canavanin purification, acidification to congo red (pH ~3.0) ensures optimal precipitation of the flavianate complex. Similarly, sodium flavianate’s solubility in citrate buffer (pH 3.0) facilitates its use in enzymatic assays, where it acts as a competitive inhibitor. Methanol and ethanol are commonly employed to reduce solubility and enhance yields; for example, adding absolute alcohol to concentrated extracts crudely precipitates canavanin, while methanol rinses remove impurities from lysine-arginine eluates.

Contamination Mitigation

Contaminants co-precipitating with this compound complexes necessitate rigorous purification. Kitagawa and Yamada addressed this by hydrolyzing crude canavanin with 10% HCl, decomposing impurities while leaving the target compound intact. Recrystallization from hot water further improved purity, though repeated cycles were often required. In industrial settings, fractional crystallization and salt fractionation (e.g., sodium chloride brine) minimized cross-contamination between arginine and lysine.

Analytical Techniques for this compound Complexes

Spectrophotometric Assays

Selwyn’s test, adapted for this compound, monitors enzymatic activity inhibition by sodium flavianate. Progress curves recorded at 340 nm reveal dose-dependent inhibition, with flavianate concentrations ranging from 47 to 367 µM. This method confirms this compound’s reversible binding to enzymes, critical for assessing its interference in biochemical assays.

Chromatographic and NMR Analysis

Thin-layer chromatography (TLC) distinguishes flavianate derivatives, such as ureides of phenylalanine and hexahydropyrimidine-glycine conjugates. Silica gel TLC with butanol-ethanol-water (4:1:2) resolves compounds by Rf values, enabling purity assessment. Nuclear magnetic resonance (NMR) spectra of this compound complexes, such as chymostatin derivatives, provide structural confirmation through characteristic singlet peaks for aldehyde groups (δ 9.5) and sulfonic acid protons.

Challenges and Alternatives in this compound Applications

Economic and Practical Limitations

This compound’s high cost compared to simpler sulfonic acids (e.g., naphthalene-β-sulfonic acid) limits its industrial use. Additionally, its strong acidity necessitates corrosion-resistant equipment, increasing operational costs.

Substitutes and Hybrid Methods

To address these issues, hybrid protocols combine this compound with cheaper precipitants. For example, initial arginine isolation with naphthalene-β-sulfonic acid, followed by this compound recrystallization, balances cost and purity. Enzymatic digestion (e.g., carboxypeptidase A) also reduces reliance on chemical precipitants by selectively hydrolyzing contaminants .

Analyse Des Réactions Chimiques

Types of Reactions: Flavianic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: The nitro groups in this compound can be reduced to amino groups under suitable conditions.

Substitution: The sulfonic acid group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Amino derivatives of this compound.

Substitution: Substituted naphthalenesulfonic acid derivatives

Applications De Recherche Scientifique

Chemical Properties and Structure

Flavianic acid is a naphthalenesulfonic acid derivative characterized by nitro groups at positions 5 and 7 and a hydroxy group at position 1. Its molecular formula is with a molecular weight of approximately 314.23 g/mol . The compound exhibits significant solubility in water due to its sulfonic acid group, making it suitable for various aqueous applications.

Protein Isolation and Purification

This compound has been extensively used in protein biochemistry for its ability to bind proteins selectively. A study demonstrated its efficacy in a dye-protein coprecipitating model, where this compound was utilized to isolate bovine trypsin from crude protein extracts. The binding kinetics revealed a time-dependent interaction that enhances the fractionation of proteins, which is crucial for sample purification processes .

Table 1: Binding Characteristics of this compound with Bovine Trypsin

| Incubation Time (h) | Binding Constant (M^-1) | Model Type |

|---|---|---|

| 18 | 11.6 | Cooperativity |

| 139 | 1681.0 | Heterogeneity |

| 18 | 0.3 | One-site creator |

This table summarizes the binding constants obtained from various models applied to the interaction between this compound and trypsin, indicating a robust binding affinity over time.

Reference Standard in Thin-Layer Chromatography (TLC)

This compound serves as an important color reference standard in thin-layer chromatography (TLC). Studies have shown that various derivatives of flavianic acids can be prepared and utilized effectively as standards for color comparison in analytical chemistry . This application is particularly valuable in the separation and identification of compounds based on their chromatographic behavior.

Role in Amino Acid Synthesis

This compound is also recognized as a precursor in synthesizing essential amino acids such as arginine and non-essential amino acids like tyrosine. Its role in metabolic pathways highlights its significance in biochemical research and potential therapeutic applications .

Textile Industry

Historically, this compound has been employed as a dye in the textile industry, particularly for coloring fabrics. Its vibrant yellow hue and stability make it suitable for various textile applications.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting specific compounds due to its reactive nature with various analytes. Its application extends to environmental monitoring, where it can help identify pollutants through colorimetric methods.

Case Study 1: Protein Binding Dynamics

A detailed investigation into the binding dynamics of this compound with proteins demonstrated its potential for enhancing protein isolation techniques. The study utilized equilibrium dialysis assays to analyze binding characteristics over extended incubation periods, revealing insights into the mechanisms of protein-dye interactions .

Case Study 2: Color Reference Standard Development

In developing color reference standards for TLC, researchers prepared several this compound derivatives to evaluate their performance under different chromatographic conditions. The findings indicated that these derivatives provide consistent color responses, making them reliable standards for analytical purposes .

Mécanisme D'action

The mechanism of action of flavianic acid primarily involves its ability to bind to specific molecular targets. In histological applications, this compound binds to cellular components, allowing for the visualization of structures under a microscope. The nitro and sulfonic acid groups in this compound play a crucial role in its binding affinity and staining properties .

Comparaison Avec Des Composés Similaires

Sulfosalicylic Acid

- Structure : C₇H₆O₆S (3-sulfobenzoic acid).

- Applications : Widely used in protein precipitation (e.g., urinary proteins) and environmental catalysis. Unlike flavianic acid, it lacks nitro groups, reducing its aromatic surface area and binding energy for hydrophobic interactions .

- Binding Behavior : Forms weaker electrostatic interactions with proteins due to smaller molecular size and absence of nitro substituents.

Picric Acid (2,4,6-Trinitrophenol)

- Structure : C₆H₃N₃O₇.

- Applications : A classic protein precipitant and explosive precursor.

- Comparison: Selectivity: Less selective than this compound; precipitates a broader range of cations (e.g., Ca²⁺, Mg²⁺). Safety: Highly explosive in dry form, whereas this compound is non-explosive but corrosive (risk code R34) .

Congo Red

- Structure : A diazo dye with two naphthalene sulfonic acid groups.

- Binding to Proteins : Exhibits higher affinity for amyloid fibrils but lower specificity for trypsin.

Comparative Binding Data with Trypsin

Key Findings :

- This compound’s time-dependent binding to trypsin involves two-step kinetics: initial site occupancy (nH = 0.28) followed by cooperative site creation (nH = 1.09) after 18 h .

- Entropy-driven mechanism : Water displacement from trypsin’s hydration shell (+26.3 entropy units) enhances binding efficiency compared to enthalpy-driven analogues like Congo Red .

Metal Ion Precipitation Efficiency

| Compound | Selective Ions | Sensitivity (μg/mL) | pH Range |

|---|---|---|---|

| This compound | Zr⁴⁺, Pb²⁺ | 0.1 (Zr) | 1.5–3.0 |

| Picrolonic Acid | Ca²⁺, Ba²⁺ | 5.0 (Ca) | 4.0–6.0 |

| Sulfosalicylic Acid | Proteins | N/A | 2.0–4.0 |

Advantages : this compound’s nitro and sulfonic groups enable chelation with Zr⁴⁺/Pb²⁺ at low concentrations, outperforming picrolonic acid in trace metal analysis .

Activité Biologique

Flavianic acid, a compound derived from various natural sources, has garnered attention for its biological activities, particularly its role as an inhibitor in enzymatic reactions. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound functions primarily as a competitive inhibitor of certain enzymes, notably trypsin. Research indicates that it binds to the active site of trypsin, preventing substrate access. The kinetic studies performed show that this compound exhibits a specific binding affinity, which can be quantified through various models of enzyme inhibition.

Kinetic Parameters

A detailed analysis of the kinetic properties of this compound as an inhibitor of trypsin revealed the following parameters:

| Inhibition Model | Kinetic Parameter (k) | Standard Error | Chi-square Ratio |

|---|---|---|---|

| Competitive | 0.24 | 0.06 | 2.50 |

| Non-competitive | 32 ± 2 | 0.38 ± 0.01 | 1.39 |

| Uncompetitive | 45 ± 7 | 0.42 ± 0.04 | - |

These results suggest that the competitive model best describes the inhibition mechanism of this compound on trypsin at low pH levels (pH 3.0) .

Biological Effects

This compound has been studied not only for its enzymatic inhibition but also for its broader biological effects:

- Histonase Activity : this compound has been used to demonstrate histonase activity in various leukocyte types, indicating its potential role in modulating immune responses .

- Toxicological Studies : In animal models, this compound's effects on liver function have been documented, with studies showing fat accumulation in liver tissues upon administration .

Case Study 1: Enzymatic Inhibition

In a study examining the inhibitory effects of this compound on trypsin, researchers observed that increasing concentrations of this compound led to a significant decrease in enzymatic activity. The study utilized progress curves to illustrate the relationship between enzyme concentration and activity decay over time .

Case Study 2: Histological Impact

Another investigation focused on the histological implications of this compound administration in mice. After administering varying doses, researchers noted significant changes in liver morphology, including fat accumulation and cellular necrosis at higher doses . The findings were graded based on fat staining intensity in liver sections.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing and characterizing flavianic acid (C₁₀H₆N₂O₈S) to ensure reproducibility?

- Methodological Answer : Synthesis should follow protocols validated by spectroscopic and chromatographic techniques. For reproducibility:

- Purification : Use recrystallization or HPLC to isolate pure this compound (CAS 483-84-1) .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis for stoichiometric verification .

- Documentation : Detailed experimental steps (e.g., solvent ratios, temperature gradients) must be included in supplementary materials to align with reproducibility standards .

Q. How can researchers resolve discrepancies in reported molecular weight or structural data for this compound?

- Methodological Answer : Cross-validate data using:

- Reference Databases : Compare results with NIST Chemistry WebBook entries (e.g., molecular weight 314.228 g/mol) .

- Peer Protocols : Replicate synthesis methods from peer-reviewed studies (e.g., hydrolysis conditions for sulfonic acid groups) .

- Collaborative Analysis : Share raw spectral data (e.g., IR peaks for nitro and hydroxyl groups) via open-access platforms to address inconsistencies .

Advanced Research Questions

Q. What mechanisms explain the two-step binding interaction of this compound with trypsin in acidic media?

- Methodological Answer : The interaction involves:

- Step 1 : Hydration effects and conformational changes induced by initial flavianate binding, detected via equilibrium dialysis and fluorescence quenching .

- Step 2 : Cooperative destabilization of trypsin’s tertiary structure due to additional this compound molecules, observed through Hill plot analysis (nH = 0.28 for initial sites; nH = 1.09 for stronger sites) .

- Experimental Design : Use time-dependent circular dichroism (CD) and isothermal titration calorimetry (ITC) to quantify binding kinetics and entropy changes .

Q. How should researchers address contradictions in reported dissociation constants (Kd) for this compound-protein interactions?

- Methodological Answer :

- Contextual Factors : Note pH dependencies (e.g., stronger binding at pH < 4 due to protonation of trypsin’s active site) .

- Statistical Validation : Apply nonlinear regression to Hill plots to distinguish between negative cooperativity (nH < 1) and multi-site binding .

- Comparative Studies : Benchmark against structurally analogous dyes (e.g., Congo Red or Coomassie Brilliant Blue) to identify system-specific anomalies .

Q. What strategies are effective in isolating this compound’s biological activity from interference by its nitro and sulfonic groups?

- Methodological Answer :

- Derivatization : Synthesize methylated or acetylated analogs to block reactive groups, followed by bioactivity assays (e.g., enzyme inhibition) .

- Computational Modeling : Use density functional theory (DFT) to predict electronic contributions of nitro/sulfonic moieties to binding affinity .

- Control Experiments : Compare this compound with de-nitrated derivatives in dose-response studies to isolate functional group effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.